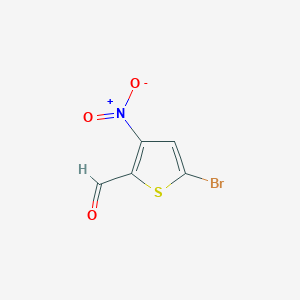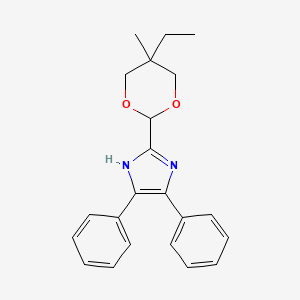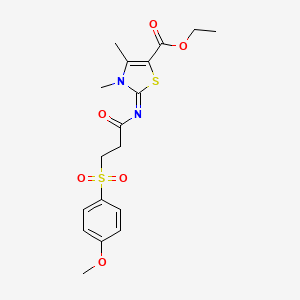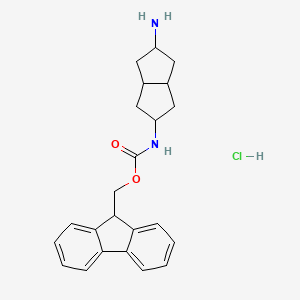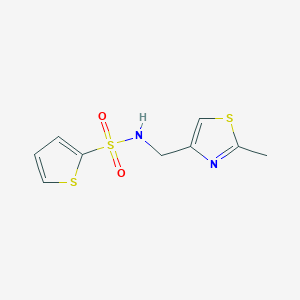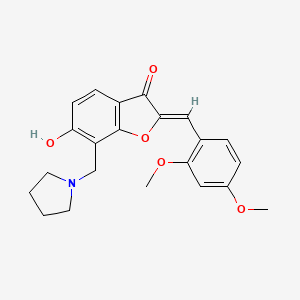
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is a chiral compound with a tert-butoxy group, a phenyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method is to start with commercially available tert-butyloxycarbonyl-protected amino acids and use them as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation in the Boc-protected amino acids without the addition of a base, giving satisfactory yields in a short time .
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to have low viscosity, high thermal stability, and beneficial effects on product purity and yield .
化学反応の分析
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide (KOtBu), which is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, and C–S bonds . The use of KOtBu offers advantages in terms of environmental congruence and economic cost.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of KOtBu can lead to the formation of various C–C, C–O, C–N, and C–S bonds .
科学的研究の応用
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of peptides and other complex organic molecules.
Biology: It can be used in studies involving the protection and deprotection of amino acids and peptides.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid involves the cleavage of the tert-butyloxycarbonyl (Boc) group under acidic conditions. The first step is the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, resulting in the formation of a carbocation . This carbocation can undergo elimination by the trifluoroacetate ion, leading to the formation of the final product .
類似化合物との比較
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in structure and are used in similar applications.
Phenylmethoxycarbonyl-protected amino acids: These compounds have a different protecting group but are used in similar reactions and applications.
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxy group provides stability and reactivity that is advantageous in various synthetic processes .
特性
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine](/img/structure/B2492724.png)
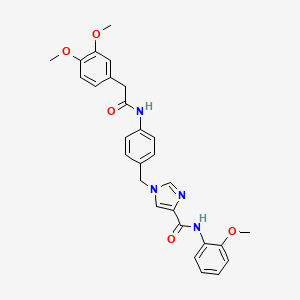
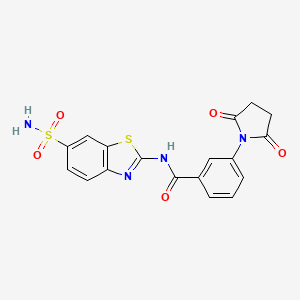
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)
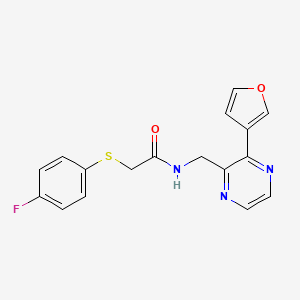
![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
